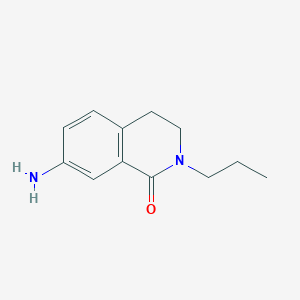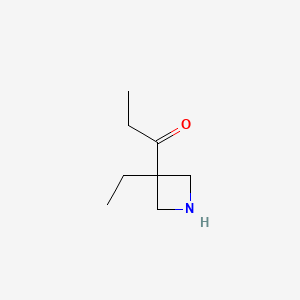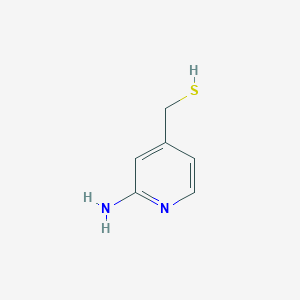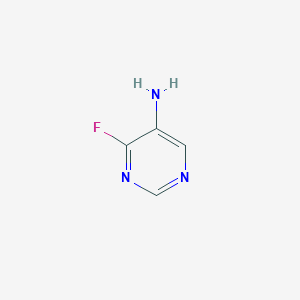
4-Fluoropyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyrimidin-5-amine is a fluorinated pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrimidin-5-amine typically involves the fluorination of pyrimidine derivatives. One common method includes the reaction of 2-methoxy-5-fluorouracil with N,N-toluene dimethyl aniline solution, followed by the addition of phosphorous oxychloride. The product is then treated with water and hydrochloric acid to obtain 2-methoxy-4-chlorine-5-fluoropyrimidine. This intermediate is further reacted with ammoniacal liquor to yield 2-methoxy-4-amino-5-fluoropyrimidine, which is finally converted to this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Fluoropyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological molecules, including nucleic acids and proteins.
Mechanism of Action
The mechanism of action of 4-Fluoropyrimidin-5-amine involves its incorporation into biological molecules, where it can interfere with normal cellular processes. For example, it can be incorporated into RNA and DNA, leading to the inhibition of enzymes such as thymidylate synthase and DNA topoisomerase 1. This results in the disruption of DNA synthesis and repair, ultimately causing cell death .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also incorporates into RNA and DNA, inhibiting thymidylate synthase.
2-Fluoropyrimidine: Another fluorinated pyrimidine with similar chemical properties but different biological activities.
Uniqueness: 4-Fluoropyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H4FN3 |
|---|---|
Molecular Weight |
113.09 g/mol |
IUPAC Name |
4-fluoropyrimidin-5-amine |
InChI |
InChI=1S/C4H4FN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2 |
InChI Key |
HYRRFYJXRVTJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


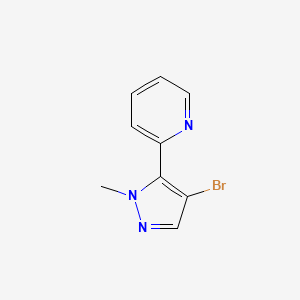
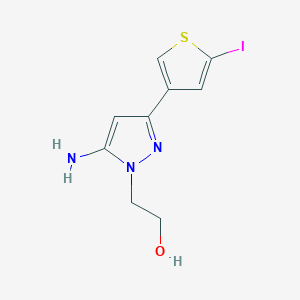
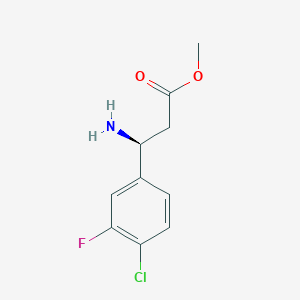

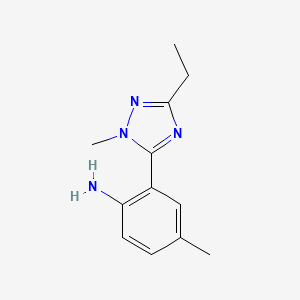
![1-{1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl}methanamine](/img/structure/B13633002.png)
![[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride](/img/structure/B13633010.png)
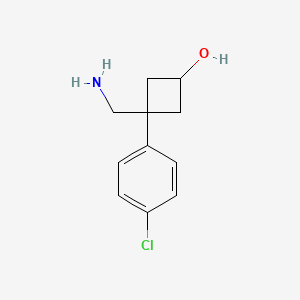

![(2E,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B13633030.png)
